N-(1-Naphthyl)ethylenediamine

Catalog No.
S561111
CAS No.
551-09-7
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Naphthyl)ethylenediamine

CAS Number

551-09-7

Product Name

N-(1-Naphthyl)ethylenediamine

IUPAC Name

N'-naphthalen-1-ylethane-1,2-diamine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2

InChI Key

NULAJYZBOLVQPQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN

solubility

0.01 M

Synonyms

N-(1-naphthyl)ethylenediamine, N-(1-naphthyl)ethylenediamine dihydrochloride, N-(1-naphthyl)ethylenediamine monohydrochloride, N-1-EDAN, N-1-ethylenediaminonaphthalene, N-1-naphthylethylenediamine, N-naphthyl-ethylene-diammonium dichloride

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN

The exact mass of the compound N-(1-Naphthyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1-Naphthyl)ethylenediamine (NED) is an aromatic amine that functions as a critical coupling agent in diazotization-coupling reactions. Its primary role is to react with a diazonium salt to form a stable, intensely colored reddish-purple azo dye. This property makes it a cornerstone reagent for the highly sensitive colorimetric determination of nitrite and nitrate, most notably in the Griess test, a widely used analytical method in environmental and biomedical research. The selection of this specific compound, particularly the free base form (CAS 551-09-7), over its common salt alternative is a key procurement decision driven by requirements for either organic synthesis or specialized analytical reagent formulation.

Choosing between N-(1-Naphthyl)ethylenediamine free base (CAS 551-09-7) and its dihydrochloride salt (CAS 1465-25-4) is a critical, protocol-dependent decision, not a matter of preference. The dihydrochloride salt is specifically manufactured for aqueous applications, such as the Griess test, due to its high water solubility (~30 g/L), which facilitates the easy and reliable preparation of stable reagent solutions. Attempting to substitute the free base in these aqueous protocols will lead to process failure due to its poor water solubility. Conversely, the free base is essential for organic synthesis applications where it must act as a nucleophile in non-acidic or base-catalyzed conditions. Using the dihydrochloride salt in such syntheses would introduce unwanted acid, neutralizing reagents and preventing the desired reaction. Therefore, the two forms have distinct, non-overlapping process compatibilities, making them non-interchangeable for procurement.

Superior Solubility in Organic Solvents for Non-Aqueous Formulations

N-(1-Naphthyl)ethylenediamine free base is specified for use in organic solvents where its dihydrochloride salt analog exhibits poor solubility. While the dihydrochloride salt is highly soluble in water (~30 g/L), its utility in non-polar organic media is limited. The free base form is documented as being soluble in organic solvents like ethanol and is used to prepare stock solutions in solvents such as DMSO or acetonitrile for synthesis and for the development of specialized probes. This solubility profile is critical for homogeneous reaction conditions in non-aqueous environments.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in organic solvents (e.g., ethanol, DMSO, CH3CN).
Comparator Or BaselineN-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4): Primarily water-soluble (~30 g/L); limited solubility in non-aqueous organic solvents.
Quantified DifferenceQualitatively opposite solubility profiles, enabling use in mutually exclusive solvent systems.
ConditionsStandard laboratory conditions for reagent and stock solution preparation.

This dictates the compound's suitability for organic synthesis or custom non-aqueous analytical formulations, where the dihydrochloride salt would be unusable.

Essential Nucleophilicity for Base-Sensitive Organic Synthesis

The free base of N-(1-Naphthyl)ethylenediamine possesses two nucleophilic amine groups, making it a versatile building block for constructing complex molecules such as fluorescent probes, enzyme inhibitors, and functionalized materials. For example, it is used in reactions with electrophiles like anhydrides or activated esters, often under basic conditions, to form new C-N bonds. The comparator, its dihydrochloride salt, is non-nucleophilic and acts as an acid. Its use would require the addition of at least two equivalents of base just to neutralize the salt before any desired reaction could proceed, complicating reaction stoichiometry and potentially causing unwanted side reactions. The free base is therefore the only viable choice for direct use as a nucleophilic precursor.

Evidence DimensionChemical Reactivity
Target Compound DataActs as a di-functional nucleophile, readily participating in amidation, alkylation, and Schiff base formation.
Comparator Or BaselineN-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4): An ammonium salt; non-nucleophilic and acidic. Prevents or complicates base-catalyzed reactions.
Quantified DifferenceFundamentally different chemical properties (nucleophile vs. acid), making them suitable for entirely different reaction classes.
ConditionsStandard organic synthesis conditions, particularly those requiring neutral or basic pH.

For any synthesis requiring a nucleophilic amine, procuring the free base is mandatory; the dihydrochloride salt is not a viable substitute and would lead to reaction failure.

Enables High-Sensitivity Assays Through Formation of Azo Dyes with High Molar Absorptivity

The N-(1-Naphthyl)ethylenediamine core structure is fundamental to the high sensitivity of the Griess assay. Upon coupling with a diazonium salt, it forms an azo dye with a characteristically high molar extinction coefficient (ε), typically reported in the range of 46,000 to 56,000 M⁻¹cm⁻¹. This high absorptivity allows for the spectrophotometric detection of nitrite at low micromolar (µM) concentrations. While this property is shared between the free base and its dihydrochloride salt (as the same chromophore is formed in the acidic assay), it highlights why this specific naphthalene-based core is a superior choice compared to other potential coupling agents that would yield dyes with lower absorptivity and thus lower assay sensitivity.

Evidence DimensionMolar Extinction Coefficient (ε) of Azo Dye Product
Target Compound Dataε ≈ 4.6 x 10⁴ - 5.6 x 10⁴ L·mol⁻¹·cm⁻¹ at ~540-550 nm.
Comparator Or BaselineGeneral Azo Dyes: Molar absorptivity can vary widely, but values >40,000 M⁻¹cm⁻¹ are considered high and are not universally achieved with all coupling agents.
Quantified DifferenceThe high molar absorptivity directly enables assay detection limits as low as 0.02 to 1.0 µM nitrite.
ConditionsGriess reaction in an acidic aqueous medium.

This intrinsic molecular property is the basis for the compound's value in high-sensitivity analytical applications, justifying its selection for developing sensitive colorimetric methods.

Precursor for Synthesis of Fluorescent Probes and Chemosensors

The free base is the required starting material for synthesizing naphthalene-based fluorescent probes and sensors. Its nucleophilic amines are reacted with fluorophore backbones, often under neutral or basic conditions, to create molecules designed for detecting specific analytes like metal ions or biological thiols. The dihydrochloride salt is incompatible with these synthetic routes.

Development of Custom Analytical Reagents in Non-Aqueous Media

For creating specialized colorimetric or electrochemical sensors in organic solvent systems, the free base provides the necessary solubility that the water-soluble dihydrochloride salt lacks. This allows for the development of assays in matrices where aqueous reagents are unsuitable, such as in certain industrial process streams or lipid-based biological samples.

Building Block for Functional Dyes and Medicinal Chemistry Scaffolds

As a versatile diamine, this compound serves as a scaffold in medicinal chemistry and materials science. It is used to synthesize compounds with potential biological activity, such as cholinesterase inhibitors, or to create functional dyes and optical brighteners where the free amine groups are essential for the reaction chemistry.

Physical Description

Straw-yellow viscous liquid; [Merck Index]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

186.115698455 g/mol

Monoisotopic Mass

186.115698455 g/mol

Heavy Atom Count

14

UNII

02X37521XE

Related CAS

1465-25-4 (di-hydrochloride)

Other CAS

551-09-7

Wikipedia

N-(1-Naphthyl)ethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1-1-naphthalenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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